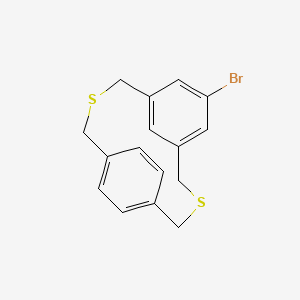
BR-3,11-Dithia-tricyclo(11.2.2.1(5,9))octadeca-1(16),5,7,9(18),13(17),14-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BR-3,11-Dithia-tricyclo(11221(5,9))octadeca-1(16),5,7,9(18),13(17),14-hexaene is a complex organic compound with the molecular formula C16H15BrS2 It is characterized by its unique tricyclic structure, which includes two sulfur atoms and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BR-3,11-Dithia-tricyclo(11.2.2.1(5,9))octadeca-1(16),5,7,9(18),13(17),14-hexaene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may also involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
BR-3,11-Dithia-tricyclo(11.2.2.1(5,9))octadeca-1(16),5,7,9(18),13(17),14-hexaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
BR-3,11-Dithia-tricyclo(11.2.2.1(5,9))octadeca-1(16),5,7,9(18),13(17),14-hexaene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of BR-3,11-Dithia-tricyclo(11.2.2.1(5,9))octadeca-1(16),5,7,9(18),13(17),14-hexaene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
F-3,11-Dithia-tricyclo(11.2.2.1(5,9))octadeca-1(16),5,7,9(18),13(17),14-hexaene: This compound is similar in structure but contains a fluorine atom instead of bromine.
7-BR-3,11-Dithia-tricyclo(11.2.2.1(5,9))octadeca-hexaene 3,3,11,11-tetraoxide: This variant includes additional oxygen atoms, altering its chemical properties.
Uniqueness
BR-3,11-Dithia-tricyclo(11.2.2.1(5,9))octadeca-1(16),5,7,9(18),13(17),14-hexaene is unique due to its specific combination of bromine and sulfur atoms within a tricyclic framework.
Properties
CAS No. |
51760-27-1 |
|---|---|
Molecular Formula |
C16H15BrS2 |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
7-bromo-3,11-dithiatricyclo[11.2.2.15,9]octadeca-1(16),5(18),6,8,13(17),14-hexaene |
InChI |
InChI=1S/C16H15BrS2/c17-16-6-14-5-15(7-16)11-19-9-13-2-1-12(3-4-13)8-18-10-14/h1-7H,8-11H2 |
InChI Key |
NDDOMFGWFDHJCX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=C(CSCC3=CC(=CC(=C3)CS1)Br)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















